1,5-Difluoro-3-methyl-2-nitrobenzene
Overview
Description
1,5-Difluoro-3-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of nitrobenzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Difluoro-3-methyl-2-nitrobenzene can be synthesized through the nitration of 1,5-difluoro-3-methylbenzene. The nitration process involves the reaction of 1,5-difluoro-3-methylbenzene with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective nitration of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,5-Difluoro-3-methyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,5-Difluoro-3-carboxy-2-nitrobenzene.
Scientific Research Applications
1,5-Difluoro-3-methyl-2-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: As a building block in the development of new drugs.
Agrochemicals: In the production of pesticides and herbicides.
Materials Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-difluoro-3-methyl-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorine atoms can also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-methyl-5-nitrobenzene: Similar structure but with different positions of the fluorine and methyl groups.
1,4-Difluoro-2-methyl-5-nitrobenzene: Another isomer with different positions of the substituents.
2,6-Difluoro-4-nitrotoluene: A related compound with a different substitution pattern
Uniqueness
1,5-Difluoro-3-methyl-2-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and nitro groups makes it a valuable intermediate in various chemical reactions and applications .
Properties
IUPAC Name |
1,5-difluoro-3-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYOQSYKJFWRNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290482 | |
Record name | 1,5-Difluoro-3-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616526-80-7 | |
Record name | 1,5-Difluoro-3-methyl-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1616526-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Difluoro-3-methyl-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401290482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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